Introduction: The Imperative for Unambiguous Structural Verification
Introduction: The Imperative for Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
In the landscape of pharmaceutical research and fine chemical synthesis, the pyrazole nucleus is a cornerstone scaffold, present in numerous FDA-approved drugs.[1] The specific functionalization of this ring system dictates its biological activity, pharmacokinetic properties, and safety profile. 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a highly functionalized derivative, presenting a unique combination of an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a versatile carboxylic acid handle. Its potential as a synthetic intermediate or a pharmacologically active agent is entirely dependent on the precise arrangement of these substituents.
The Strategic Workflow: A Convergence of Analytical Evidence
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Blueprint
The foundational step in any structure elucidation is determining the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to reveal the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization Method: Employ Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, making this a highly sensitive and appropriate choice. ESI is a "soft" ionization technique, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion peak.
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Mass Analyzer: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to acquire the mass spectrum.
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Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use the instrument's software to calculate the most probable elemental composition.
Expected Data and Interpretation
The molecular formula of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is C₅H₅N₃O₄. The expected HRMS data provides the first critical piece of evidence.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₅H₅N₃O₄ | Based on the proposed structure. |
| Calculated Exact Mass | 171.0280 g/mol | Monoisotopic mass of the neutral molecule. |
| Ionization Mode | ESI Negative | Ideal for acidic protons on the carboxylic acid. |
| Observed Ion | [M-H]⁻ | Deprotonated molecular ion. |
| Expected m/z | 170.0207 | Accurate mass of the [C₅H₄N₃O₄]⁻ ion. |
Tandem MS (MS/MS) experiments can further support the structure by inducing fragmentation. The fragmentation of the [M-H]⁻ ion would be expected to show characteristic losses, such as the loss of CO₂ (44 Da), which is a classic fragmentation pathway for deprotonated carboxylic acids.
FTIR Spectroscopy: A Rapid Scan for Functional Groups
Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the molecular formula. The vibrational frequencies of chemical bonds serve as a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
Expected Data and Interpretation
The IR spectrum provides clear, confirmatory evidence for the nitro and carboxylic acid functionalities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very broad and strong, due to extensive hydrogen bonding.[2][3] |
| 1760 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong and sharp.[2][3] |
| ~1550 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong and characteristic.[4] |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong and characteristic.[4] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring (Pyrazole) | Weak to medium. |
The presence of the exceptionally broad O-H stretch and the two distinct, strong nitro group absorptions are hallmark features that strongly validate the proposed structure.[4][5]
NMR Spectroscopy: Mapping the Atomic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, number, and connectivity of atoms.[6]
Experimental Protocol: ¹H, ¹³C, and 2D NMR
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Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual water peak does not interfere with key signals. The acidic proton of the carboxylic acid is also readily observable in this solvent.
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Data Acquisition: Acquire a series of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher):
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¹H NMR: Standard proton spectrum.
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¹³C NMR: Standard proton-decoupled carbon spectrum.
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2D HSQC: To correlate directly bonded protons and carbons.
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2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for establishing the substitution pattern.
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¹H NMR: The Proton Inventory
The ¹H NMR spectrum is expected to be simple, showing three distinct signals, each a singlet due to the absence of adjacent protons for coupling.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 12 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to hydrogen bonding and the electron-withdrawing nature of the carboxyl group.[2][3] This peak will disappear upon addition of a drop of D₂O. |
| ~8.5 - 9.0 | Singlet | 1H | H-3 (Pyrazole) | This lone proton on the pyrazole ring is in an electron-poor environment, shifted downfield by the adjacent N-atom and the influence of the nitro and carboxyl groups. |
| ~4.1 - 4.3 | Singlet | 3H | N-CH₃ | The methyl group is attached to a nitrogen atom within an aromatic system, leading to a downfield shift compared to a typical alkyl methyl group. |
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal all five unique carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O (-COOH) | Carbonyl carbons of carboxylic acids are characteristically found in this downfield region.[3] |
| ~145 - 155 | C-5 | This carbon is directly attached to the highly electron-withdrawing nitro group, causing a significant downfield shift. |
| ~135 - 145 | C-3 | The pyrazole carbon bearing a proton. |
| ~115 - 125 | C-4 | The pyrazole carbon bearing the carboxylic acid group. |
| ~38 - 42 | N-CH₃ | The N-methyl carbon, typically found in this region. |
2D NMR: The Definitive Proof of Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments, particularly HMBC, assemble them into the final picture. The HMBC spectrum reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for placing the substituents correctly on the pyrazole ring.
Caption: Key HMBC correlations confirming the structure.
Key HMBC Correlations and Their Significance:
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Correlation 1 (Red Arrow): A clear correlation is expected between the N-CH₃ protons (~4.2 ppm) and the C-5 carbon (~150 ppm). This is a 3-bond correlation (H-C-N-C) and is the single most important piece of evidence . It unequivocally proves that the methyl group is on the N-1 position and the nitro group is on the adjacent C-5 position.
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Correlation 2 (Blue Arrows): The pyrazole ring proton H-3 (~8.7 ppm) should show correlations to both C-4 (~120 ppm) and C-5 (~150 ppm). These 2-bond and 3-bond correlations confirm the location of the sole ring proton and its relationship to the carbon atoms bearing the other substituents.
Conclusion: A Unified and Self-Validating Structural Assignment
The structure of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is confidently assigned through the systematic and synergistic application of multiple analytical techniques.
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HRMS establishes the correct molecular formula: C₅H₅N₃O₄.
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FTIR provides rapid and unambiguous confirmation of the essential carboxylic acid and nitro functional groups.
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1D NMR (¹H and ¹³C) delivers a complete inventory of the proton and carbon environments, consistent with the proposed structure.
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2D NMR (HMBC) serves as the ultimate arbiter, locking in the precise connectivity and substitution pattern through long-range correlations, most notably the link between the N-methyl protons and the nitro-substituted C-5 carbon.
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